molecular formula C13H26NO+ B15036198 (1R)-1-(3-hydroxypropyl)-5-methyloctahydro-2H-quinolizinium

(1R)-1-(3-hydroxypropyl)-5-methyloctahydro-2H-quinolizinium

Cat. No.: B15036198
M. Wt: 212.35 g/mol
InChI Key: MBZRGAYZZWRWKM-IYXRBSQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-HYDROXYPROPYL)-5-METHYL-DECAHYDROQUINOLIZIN-5-IUM is a complex organic compound with a unique structure that includes a quinolizidine core

Preparation Methods

The synthesis of 1-(3-HYDROXYPROPYL)-5-METHYL-DECAHYDROQUINOLIZIN-5-IUM typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinolizidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the quinolizidine ring system.

    Introduction of the Hydroxypropyl Group: The hydroxypropyl group is introduced through a nucleophilic substitution reaction, often using a hydroxypropyl halide as the reagent.

    Methylation: The final step involves the methylation of the quinolizidine core, which can be achieved using methyl iodide or a similar methylating agent.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

1-(3-HYDROXYPROPYL)-5-METHYL-DECAHYDROQUINOLIZIN-5-IUM undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-HYDROXYPROPYL)-5-METHYL-DECAHYDROQUINOLIZIN-5-IUM has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: This compound can be used in studies of enzyme interactions and receptor binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-HYDROXYPROPYL)-5-METHYL-DECAHYDROQUINOLIZIN-5-IUM involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(3-HYDROXYPROPYL)-5-METHYL-DECAHYDROQUINOLIZIN-5-IUM can be compared with other quinolizidine derivatives, such as:

    Lupinine: Another quinolizidine alkaloid with different functional groups, used in medicinal chemistry.

    Sparteine: Known for its use in asymmetric synthesis and as a chiral ligand in various reactions.

The uniqueness of 1-(3-HYDROXYPROPYL)-5-METHYL-DECAHYDROQUINOLIZIN-5-IUM lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H26NO+

Molecular Weight

212.35 g/mol

IUPAC Name

3-[(1R)-5-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-5-ium-1-yl]propan-1-ol

InChI

InChI=1S/C13H26NO/c1-14-9-3-2-8-13(14)12(6-4-10-14)7-5-11-15/h12-13,15H,2-11H2,1H3/q+1/t12-,13?,14?/m1/s1

InChI Key

MBZRGAYZZWRWKM-IYXRBSQSSA-N

Isomeric SMILES

C[N+]12CCCCC1[C@H](CCC2)CCCO

Canonical SMILES

C[N+]12CCCCC1C(CCC2)CCCO

Origin of Product

United States

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